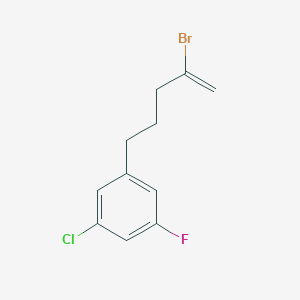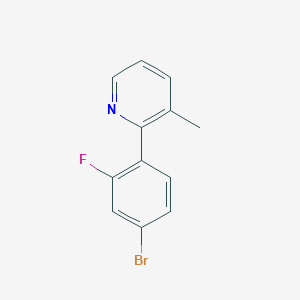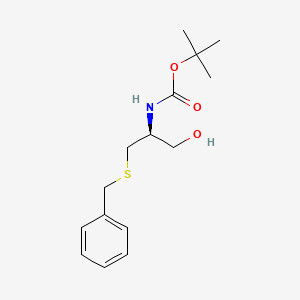
Boc-D-cys(bzl)-OL
Overview
Description
Boc-D-Cys(Bzl)-OH, also known as Boc-S-benzyl-D-cysteine, is a compound used in proteomics research . It has a molecular formula of C15H21NO4S and a molecular weight of 311.40 .
Synthesis Analysis
Boc-D-Cys(Bzl)-OH is part of the family of cysteine protecting groups used in peptide and protein chemistry . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Molecular Structure Analysis
The molecular structure of Boc-D-Cys(Bzl)-OH is represented by the formula C15H21NO4S . The compound has a molecular weight of 311.40 g/mol .Chemical Reactions Analysis
The benzyl (Bzl) protecting group has been used in the synthesis of the hormone oxytocin, marking a significant application of Boc-D-Cys(Bzl)-OH in peptide synthesis .Physical And Chemical Properties Analysis
Boc-D-Cys(Bzl)-OH is a solid substance that should be stored at room temperature .Scientific Research Applications
Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, such as Boc-D-cys(bzl)-OL, is crucial in laboratories worldwide. It provides peptides for the pharmaceutical industry and basic research. This method is beneficial for synthesizing long and complex polypeptides and producing C-terminal thioesters for chemical ligation applications. The process involves using anhydrous hydrogen fluoride for cleavage, which removes side chain protecting groups from the assembled peptide (Muttenthaler, Albericio, & Dawson, 2015).
Enzymatic Synthesis of Peptides
This compound is also involved in the enzymatic synthesis of peptides, such as those related to HIV-I. The synthesis involves using enzymes like papain for stepwise elongation, highlighting its role in creating specific peptide sequences for research and therapeutic purposes (Chen Shao, 1992).
Synthesis of Specific Peptide Sequences
The synthesis of specific peptide sequences, such as somatostatin, involves linking together protected peptides like this compound. This approach is optimized for preparing somatostatin analogs, indicating its utility in synthesizing bioactive peptides for various research applications (Hartrodt et al., 1982).
Solid Phase Synthesis and Purification of Peptides
In the solid-phase synthesis and purification of peptides, this compound is crucial. For instance, it's used in synthesizing and purifying the protected sequence of apamin, a bee neurotoxin. This indicates its importance in the rapid synthesis of peptide analogs for research in neurotoxicity and receptor binding (Albericio et al., 1984).
Chemical Approaches to Peptide Synthesis
The synthesis of melanocortin analogs using this compound shows its applicability in developing tumor-seeking peptides. It's crucial in on-resin cyclization and solid-phase strategies, demonstrating its role in synthesizing peptides with potential therapeutic applications (Valldosera et al., 2008).
Interaction of Heavy Metals with Peptides
This compound plays a role in studying the interactions of heavy metals like mercury with peptides. This is crucial in understanding metal-peptide interactions, which has implications in fields like biochemistry and pharmacology (Magafa et al., 1998).
Peptide Fragment Synthesis in Protease Research
This compound is used in synthesizing peptide fragments of the active center of streptococcal proteinase. This is significant in understanding the structure and function of proteases, with implications in enzyme research and drug development (Schaich & Schneider, 1974).
Mechanism of Action
Target of Action
Boc-D-cys(bzl)-OL is primarily used as a protecting group in peptide and protein chemistry . The primary target of this compound is the cysteine thiol group in peptides and proteins . This compound plays a crucial role in facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Mode of Action
This compound interacts with the cysteine thiol group in peptides and proteins to protect it during the synthesis process . This protection allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins . Once the synthesis is complete, this compound can be removed under specific conditions, revealing the original cysteine thiol group .
Biochemical Pathways
The use of this compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, this compound enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, exerting their downstream effects .
Pharmacokinetics
The bioavailability of this compound would depend on the specific conditions of the synthesis process .
Result of Action
The molecular effect of this compound’s action is the protection of the cysteine thiol group, allowing for controlled formation of disulfide bonds . On a cellular level, this can facilitate the synthesis of complex peptides and proteins, which can have various effects depending on their specific roles in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other chemicals . Careful control of these environmental factors is essential for the effective use of this compound in peptide and protein synthesis .
Safety and Hazards
According to the safety data sheet, Boc-D-Cys(Bzl)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas .
Future Directions
Biochemical Analysis
Biochemical Properties
Boc-D-cys(bzl)-OL is primarily used as a protecting group for the thiol group of cysteine in peptide synthesis. The benzyl group attached to the sulfur atom prevents unwanted reactions during peptide chain assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound can influence cellular processes by modifying cysteine residues in proteins, thereby affecting their function. This compound can alter cell signaling pathways by modifying key cysteine residues in signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the modification of cysteine residues in transcription factors can affect their ability to bind DNA and regulate gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This modification can inhibit or activate enzymes by blocking or exposing their active sites. Additionally, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a loss of its protective function. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



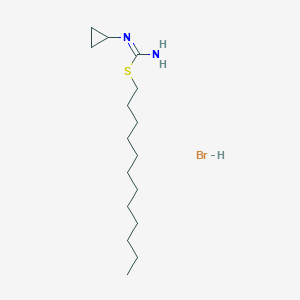

![2-[5-Methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1373670.png)
![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine](/img/structure/B1373674.png)
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)

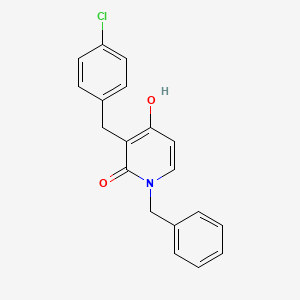
![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)
